Core Physicochemical Properties of 6-Methylpiperidine-3-carboxylic Acid: A Technical Guide
Core Physicochemical Properties of 6-Methylpiperidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework is a key building block in the synthesis of a variety of biologically active molecules. As a substituted amino acid analog, its physicochemical properties are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with pharmacological targets. This technical guide provides an in-depth overview of the core physicochemical properties of 6-Methylpiperidine-3-carboxylic acid, outlines detailed experimental protocols for their determination, and presents a typical synthetic workflow.
Data Presentation: Physicochemical Properties
Quantitative experimental data for 6-Methylpiperidine-3-carboxylic acid is not extensively available in public literature. The following table summarizes the key physicochemical properties and indicates that they are yet to be determined experimentally.
| Property | Value | Comments |
| Molecular Formula | C₇H₁₃NO₂ | - |
| Molecular Weight | 143.18 g/mol [1] | - |
| pKa | To be determined experimentally | The molecule has two ionizable groups: a carboxylic acid (acidic) and a secondary amine (basic). Two pKa values are expected. |
| logP (Octanol/Water) | To be determined experimentally | The partition coefficient is a measure of lipophilicity, which is crucial for predicting membrane permeability. |
| Aqueous Solubility | To be determined experimentally | The presence of the carboxylic acid group suggests moderate solubility in water, which is likely pH-dependent[1]. |
| Melting Point | To be determined experimentally | - |
| Boiling Point | To be determined experimentally | - |
Experimental Protocols
Given the lack of specific reported values, this section provides detailed, standardized methodologies for the experimental determination of the key physicochemical properties of 6-Methylpiperidine-3-carboxylic acid.
Determination of pKa by Potentiometric Titration
The pKa values of the carboxylic acid and the piperidine nitrogen can be determined by potentiometric titration.[2][3][4]
Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Materials:
-
6-Methylpiperidine-3-carboxylic acid
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of 6-Methylpiperidine-3-carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Acidic Titration:
-
Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and start stirring gently.
-
Record the initial pH.
-
Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped significantly (e.g., to pH 2).
-
-
Alkaline Titration:
-
Repeat the procedure with a fresh 50 mL aliquot of the sample solution, this time titrating with the standardized 0.1 M NaOH solution.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate two titration curves (one for HCl and one for NaOH).
-
Determine the equivalence points from the points of maximum slope on the curves (or by using the first or second derivative of the curve).
-
The pKa of the carboxylic acid group will be the pH at the point where half the volume of NaOH needed to reach the first equivalence point has been added.
-
The pKa of the piperidine nitrogen will be the pH at the point where half the volume of HCl needed to reach the equivalence point has been added.
-
Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Materials:
-
6-Methylpiperidine-3-carboxylic acid
-
n-Octanol (reagent grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 6-Methylpiperidine-3-carboxylic acid in the aqueous phase (PBS). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the sample solution in PBS (e.g., equal volumes).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the phases to separate by standing or by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)
This method is suitable for determining the water solubility of substances.[5][6][7][8][9]
Principle: An excess of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the aqueous solution is then determined by a suitable analytical method.
Materials:
-
6-Methylpiperidine-3-carboxylic acid
-
Deionized water
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge and/or filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Equilibration:
-
Add an excess amount of solid 6-Methylpiperidine-3-carboxylic acid to a flask containing a known volume of deionized water. The excess solid should be clearly visible.
-
Seal the flask and place it in a constant temperature bath (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
To remove any suspended particles, centrifuge an aliquot of the supernatant at a high speed or filter it through a non-adsorbing filter (e.g., PTFE).
-
-
Quantification:
-
Accurately dilute the clear aqueous solution.
-
Determine the concentration of the compound in the solution using a validated analytical method.
-
-
Calculation:
-
The aqueous solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a representative synthetic route for 6-Methylpiperidine-3-carboxylic acid, which typically involves protection of the amine, introduction of the methyl group, and formation of the carboxylic acid.[1]
Caption: A representative synthetic workflow for 6-Methylpiperidine-3-carboxylic acid.
Experimental Workflow: Aqueous Solubility Determination (Flask Method)
The following diagram outlines the experimental workflow for determining the aqueous solubility of 6-Methylpiperidine-3-carboxylic acid according to the OECD 105 guideline.
Caption: Workflow for determining aqueous solubility by the flask method.
References
- 1. (3R,6S)-6-Methylpiperidine-3-carboxylic acid () for sale [vulcanchem.com]
- 2. scribd.com [scribd.com]
- 3. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 6. filab.fr [filab.fr]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. Water Solubility | Scymaris [scymaris.com]
